2-(4-bromophenoxy)-N-(prop-2-en-1-yl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(prop-2-en-1-yl)propanamide is an organic compound with the molecular formula C12H14BrNO2 It is a derivative of propanamide, featuring an allyl group and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(prop-2-en-1-yl)propanamide typically involves the reaction of 4-bromophenol with allyl bromide to form 4-bromophenoxypropene. This intermediate is then reacted with propanamide under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(prop-2-en-1-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The allyl group can participate in addition reactions, such as hydrogenation or halogenation
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen gas with a palladium catalyst: Used for hydrogenation of the allyl group.
Sodium hydroxide or potassium carbonate: Used as bases in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS would yield a dibromo derivative, while hydrogenation would convert the allyl group to a propyl group .
Scientific Research Applications
2-(4-bromophenoxy)-N-(prop-2-en-1-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-(2-bromo-4-fluorophenoxy)propanamide: Similar structure with an additional fluorine atom.
N-allyl-2-(4-chlorophenoxy)propanamide: Chlorine atom instead of bromine.
N-allyl-2-(4-methylphenoxy)propanamide: Methyl group instead of bromine
Uniqueness
2-(4-bromophenoxy)-N-(prop-2-en-1-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs. The bromine atom can participate in specific substitution reactions and may enhance the compound’s biological activity .
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-prop-2-enylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDXLFWUFLUGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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